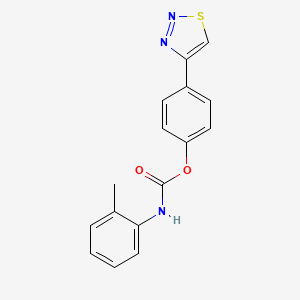
4-(1,2,3-チアゾール-4-イル)フェニル N-(2-メチルフェニル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) at the 4-position. The carbamate group (N-(2-methylphenyl)carbamate) is a functional group that consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with substituents) linked to an oxygen .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It likely has a planar structure due to the presence of the thiadiazole and phenyl rings. The carbamate group may introduce some degree of non-planarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The thiadiazole ring can participate in various chemical reactions, particularly at the carbon between the nitrogen and sulfur atoms . The carbamate group can also undergo several reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent.科学的研究の応用
シッフ塩基の合成
この化合物は、サリチルアルデヒドを用いたシッフ塩基の合成に使用できます . これらのシッフ塩基は、高い抗菌性、抗真菌性、抗ウイルス性を示します . その多くはルミノフォアであり、可視光で励起されると非常に狭い発光帯を示します .
抗菌活性
1,3,4-チアゾール誘導体は、本化合物を含め、顕著な抗菌活性を示すことが判明しています . これらは、肺炎桿菌やホミニスブドウ球菌などのさまざまな細菌株に対して阻害効果を示すことが判明しています .
抗腫瘍剤
新しい1,3,4-チアゾール誘導体が合成され、複数のヒト癌細胞株に対する細胞毒性効果について評価されています . これには、Bcr-Ablチロシンキナーゼを発現するK562慢性骨髄性白血病細胞株が含まれます .
SHP1に対する阻害活性
2-フェニル-1,3,4-チアゾール誘導体は、SHP1に対する阻害活性について徹底的に研究されてきました . これには、理論的シミュレーションと実験的応用両方の側面が含まれます .
発光特性
この化合物から誘導されたシッフ塩基は発光を示します . これらは、可視光で励起されると非常に狭い発光帯を持ち、発光スペクトルの最大値は生理学的ウィンドウ(700〜800 nm)付近にあります . この特性は、免疫化学分析や光線力学療法にとって非常に重要です .
物理化学的特性
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with a similar thiadiazole structure have been found to modulate the activity of the nuclear hormone receptor errα . ERRα plays a crucial role in various disease states, including cancer, diabetes, obesity, hyperlipidemia, arthritis, atherosclerosis, osteoporosis, anxiety, depression, Parkinson’s disease, and Alzheimer’s disease .
Mode of Action
It is known that ligands with a similar structure can act as bidentate ligands, coordinating through the nitrogen atom . This suggests that 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate may interact with its targets through the nitrogen atoms present in its structure.
Biochemical Pathways
Compounds with a similar thiadiazole structure have been found to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate may affect pathways related to these biological activities.
Result of Action
Compounds with a similar thiadiazole structure have been found to exhibit luminescence , suggesting that this compound may have similar properties.
特性
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16(20)21-13-8-6-12(7-9-13)15-10-22-19-18-15/h2-10H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEBTHUXJRMSIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
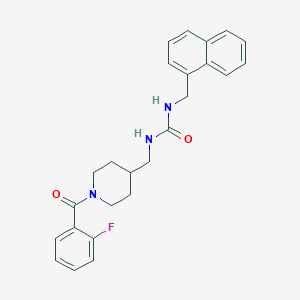
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406027.png)
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2406028.png)
![(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane](/img/structure/B2406030.png)

![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)
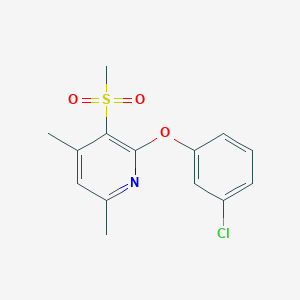
![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)
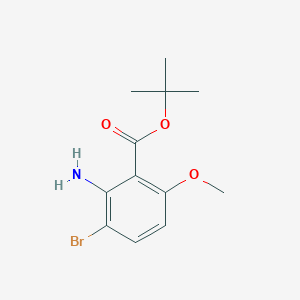
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2406040.png)
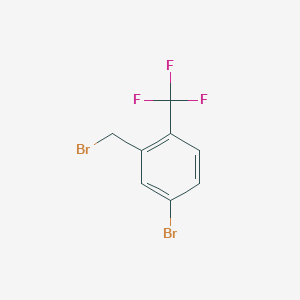
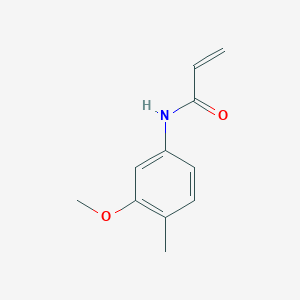
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
